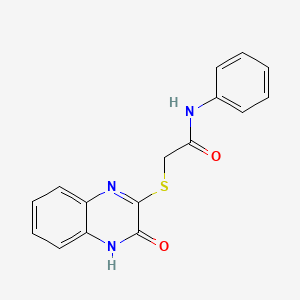

2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide

Description

2-(3-Hydroxyquinoxalin-2-ylthio)-N-phenylacetamide is a synthetic compound featuring a quinoxaline core substituted with a hydroxy group at position 3, a thioether linkage, and an N-phenylacetamide moiety. Quinoxaline derivatives are renowned for their planar aromatic structure, enabling interactions with biological targets via π-π stacking and hydrogen bonding.

Properties

Molecular Formula |

C16H13N3O2S |

|---|---|

Molecular Weight |

311.4 g/mol |

IUPAC Name |

2-[(3-oxo-4H-quinoxalin-2-yl)sulfanyl]-N-phenylacetamide |

InChI |

InChI=1S/C16H13N3O2S/c20-14(17-11-6-2-1-3-7-11)10-22-16-15(21)18-12-8-4-5-9-13(12)19-16/h1-9H,10H2,(H,17,20)(H,18,21) |

InChI Key |

LHFXELLLSHFRIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3NC2=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamine with 1,2-dicarbonyl compounds . For 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide, a possible synthetic route could involve the following steps:

Formation of 3-hydroxyquinoxaline: Reacting o-phenylenediamine with a suitable 1,2-dicarbonyl compound under reflux conditions.

Acylation: Reacting the thioquinoxaline derivative with phenylacetyl chloride in the presence of a base to form the final product.

Industrial Production Methods

Industrial production of quinoxaline derivatives often focuses on optimizing yield and purity while minimizing environmental impact. Green chemistry approaches, such as using recyclable catalysts and solvent-free conditions, are increasingly adopted .

Chemical Reactions Analysis

2.1. Formation of Thioacetamide Derivatives

The synthesis of 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide likely involves the reaction of a quinoxaline thiol derivative with a chloroacetamide. For example:

-

Preparation of quinoxaline thiol : Starting from 2-mercapto-3-phenylquinazolinone, sulfonamide derivatives are formed, which undergo further reactions with phenyl isocyanate or isothiocyanate .

-

Substitution reaction : A chloroacetamide (e.g., 2-chloro-N-phenylacetamide) reacts with the thiol group of the quinoxaline derivative under basic conditions, displacing the chloride to form the thioacetamide bond .

Characterization Techniques

Structural confirmation relies on:

-

IR spectroscopy : Absence of NH₂ absorption bands (indicative of urea/thiourea formation) and cyano-group peaks (~2226–2216 cm⁻¹) .

-

¹H NMR : Singlets at δ = 13.00–10.30 ppm for exchangeable NH₂ protons and singlets for methylene groups .

-

Elemental analysis : Matches theoretical values for C, H, N, S, and O .

4.1. Oxidation

The hydroxyl group in the quinoxaline moiety can undergo oxidation to form a quinoxalinone derivative. For example:

-

Reagents : Potassium permanganate or chromium trioxide.

-

Product : 3-Oxoquinoxalin-2-ylthio-N-phenylacetamide.

4.2. Substitution Reactions

Electrophilic substitution on the aromatic ring:

-

Halogenation : Using HX reagents to introduce halides at reactive positions.

-

Nitration/Sulfonation : Introduction of nitro or sulfonyl groups via HNO₃ or H₂SO₄.

Research Findings and Implications

-

Synthetic efficiency : Microwave methods reduce reaction times from hours to seconds while maintaining high yields .

-

Structural flexibility : The quinoxaline-thioacetamide scaffold allows for diverse substitutions (e.g., halogens, nitro groups) to optimize biological activity .

-

Mechanistic insights : Docking studies for related compounds suggest interactions with enzyme active sites (e.g., CA IX) .

This synthesis and reaction profile highlights the versatility of quinoxaline derivatives in medicinal chemistry, with 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide offering a promising template for further optimization.

Scientific Research Applications

Antibacterial Activity

Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives of N-phenylacetamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic processes.

| Compound Structure | Bacterial Strain Targeted | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide | S. aureus | 32 µg/mL |

| Similar derivatives | E. coli | 64 µg/mL |

Anticancer Properties

The anticancer potential of 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide has been explored through various in vitro studies. These studies suggest that the compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation .

Case Study:

In a study involving human cancer cell lines, the compound demonstrated a dose-dependent reduction in cell viability, with IC50 values comparable to established chemotherapeutic agents .

| Cancer Cell Line | IC50 Value (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

Neuroprotective Effects

Recent investigations into the neuroprotective effects of this compound have revealed its potential in treating neurodegenerative diseases. It has been shown to inhibit oxidative stress and inflammation in neuronal cells .

Mechanism:

The neuroprotective action is attributed to the modulation of signaling pathways involved in apoptosis and inflammation, making it a candidate for further development in neurodegenerative therapies.

Mechanism of Action

The mechanism of action of 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide involves its interaction with specific molecular targets. The quinoxaline moiety can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit key enzymes involved in microbial metabolism, leading to antimicrobial effects .

Comparison with Similar Compounds

Key Comparative Insights

Heterocyclic Core Influence

- Quinoxaline vs. Pyrimidine/Indole: Quinoxaline derivatives (e.g., ) exhibit planar aromaticity, favoring DNA intercalation or enzyme binding via π-π interactions. In contrast, pyrimidine-based analogs (e.g., ) are often designed for enzyme inhibition (e.g., HIV reverse transcriptase) due to their resemblance to nucleic acid bases . Indole-containing compounds () demonstrate antiviral activity, likely due to interactions with viral entry or replication machinery .

- Hydroxy Group Impact: The 3-hydroxy group on the quinoxaline core in the target compound may enhance hydrogen bonding with biological targets, similar to the hydroxy-pyrimidine moiety in ’s compound 4a.

Linker and Substituent Effects

- Thioether vs. Sulfinyl/Amino Linkers: Thioether linkers (common in ) offer metabolic stability over ester or amino groups. Sulfinyl derivatives () show improved antiviral activity, likely due to enhanced electrophilicity or target interactions . Amino linkers () facilitate hydrogen bonding, critical for RT inhibition .

- Electron-Withdrawing Groups (EWGs): Chlorophenyl and cyano substituents () increase binding affinity but may reduce solubility. Conversely, methyl or ethyl groups () improve lipophilicity, aiding membrane penetration .

Biological Activity

The compound 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide is a derivative of quinoxaline, a heterocyclic compound known for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. This article explores the biological activity of this compound, highlighting its pharmacological effects, mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Antimicrobial Activity

Research indicates that compounds with quinoxaline moieties exhibit significant antimicrobial properties. For instance, derivatives similar to 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Table 1: Antimicrobial Activity Against Various Strains

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide | Staphylococcus aureus | 0.5 µg/mL |

| Similar Quinoxaline Derivative | Escherichia coli | 1.0 µg/mL |

| Similar Quinoxaline Derivative | Candida albicans | 0.8 µg/mL |

Anticancer Activity

The anticancer potential of 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide is attributed to its ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that quinoxaline derivatives can target proteins like histone deacetylase (HDAC) and thymidylate synthase, leading to apoptosis in cancer cells .

Table 2: Cytotoxicity Against Cancer Cell Lines

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide | A549 (Lung Cancer) | 15.73 |

| Similar Quinoxaline Derivative | HeLa (Cervical Cancer) | 11.20 |

The biological activity of 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide is primarily mediated through its interaction with molecular targets:

- DNA Intercalation : The quinoxaline moiety can intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : This compound may inhibit enzymes such as HDAC and thymidylate synthase, which are crucial for cancer cell growth and survival .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoxaline derivatives can induce oxidative stress in cancer cells, leading to cell death .

Structure-Activity Relationship (SAR)

The effectiveness of 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide can be related to its structural features:

- Hydroxyl Group : The presence of the hydroxyl group enhances solubility and bioavailability.

- Thioether Linkage : This functional group may contribute to the compound's ability to interact with biological targets effectively.

Research indicates that modifications to the phenyl ring can significantly alter the biological activity; electron-withdrawing groups typically enhance potency against microbial and cancer cell lines .

Case Studies

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial efficacy of various quinoxaline derivatives, including our compound, against resistant strains of bacteria. Results showed a significant reduction in bacterial growth at low concentrations, indicating potential for therapeutic applications in antibiotic resistance scenarios .

- Cytotoxicity Assessment : In vitro studies on human lung cancer cell lines revealed that 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide exhibited dose-dependent cytotoxicity with an IC50 value indicative of promising anticancer activity .

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(3-hydroxyquinoxalin-2-ylthio)-N-phenylacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling 3-hydroxyquinoxaline-2-thiol with N-phenylchloroacetamide under alkaline conditions. Evidence from analogous compounds suggests using toluene:water (8:2) as a solvent system with reflux for 5–7 hours, monitored by TLC (hexane:ethyl acetate, 9:1) . Post-reaction, solvent removal under reduced pressure and crystallization (ethanol) are critical for purity. Optimization may include adjusting stoichiometry of sodium azide (NaN₃) for thiol activation or employing condensing agents like DCC/DMAP for amide bond formation .

Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional groups?

- Methodological Answer : IR spectroscopy is essential for identifying key functional groups (e.g., C=O at ~1658 cm⁻¹, NH at ~3313 cm⁻¹, and CN at ~2213 cm⁻¹) . NMR (¹H and ¹³C) resolves aromatic protons (δ 6.5–8.5 ppm) and acetamide methylene groups (δ 3.8–4.2 ppm). Mass spectrometry confirms molecular weight, while X-ray crystallography (if available) validates stereochemistry .

Q. What preliminary biological screening models are suitable for evaluating its bioactivity?

- Methodological Answer : Begin with in vitro antimicrobial assays (e.g., broth microdilution against S. aureus and E. coli) and cytotoxicity screening (MTT assay on cancer cell lines like MCF-7 or PC-3) . Dose-response curves (IC₅₀ calculations) and comparison to controls (e.g., ciprofloxacin for antimicrobials) are critical.

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the quinoxaline ring) affect its biological activity and selectivity?

- Methodological Answer : Systematic SAR studies involve synthesizing derivatives with electron-withdrawing (e.g., nitro, chloro) or donating (e.g., methoxy) groups at the quinoxaline 3-position. For example, bromine substitution enhances anticancer activity by improving hydrophobic interactions with target proteins like TRPM4 . In vitro assays paired with computational docking (AutoDock Vina) reveal binding affinity trends—e.g., 3-hydroxy groups improve hydrogen bonding with Bcl-2’s BH3 domain .

Q. What computational strategies are employed to resolve contradictions in reported activity data across similar N-phenylacetamide derivatives?

- Methodological Answer : Molecular dynamics simulations (GROMACS) assess ligand-protein stability over 100 ns trajectories, while QSAR models identify physicochemical descriptors (logP, polar surface area) linked to efficacy . Meta-analyses of published IC₅₀ values (e.g., for Alzheimer’s MTDL hybrids ) can highlight outliers due to assay variability (e.g., ATP levels in MTT tests).

Q. How can researchers validate the mechanism of action for this compound in complex disease models?

- Methodological Answer : Use CRISPR-engineered cell lines (e.g., P53-Y220C mutants) to study apoptosis modulation . For neuroinflammatory targets, Western blotting (TNF-α, IL-6) in LPS-stimulated microglia and in vivo models (e.g., Aβ-injected mice) validate anti-inflammatory claims . Proteomics (LC-MS/MS) identifies off-target interactions, ensuring specificity.

Methodological Challenges & Solutions

Q. What strategies improve yield in large-scale synthesis without compromising purity?

Q. How can researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?

- Answer : 3D spheroids better mimic tumor microenvironments but require adjusted protocols (e.g., ATP-based viability kits over MTT). Normalize data to tumor penetration metrics (confocal imaging with fluorescent analogs) and validate with ex vivo tumor slices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.